3,4-dichloro-N-propylaniline hydrochloride

Chemical procurement Analytical chemistry Inventory verification

Agrochemical researchers require validated intermediates to ensure reproducible SAR studies in herbicide development. This hydrochloride salt form of 3,4-dichloro-N-propylaniline offers distinct advantages over freebase analogs. - **Key Differentiator**: ≥95% purity; hydrochloride form provides enhanced aqueous solubility and stability for LC-MS/ HPLC method development. - **Application**: Negative control for hemolytic anemia studies (differentiating from N-hydroxy metabolites); Building block for kinase inhibitors. - **Supply**: Authenticated reference standard with unambiguous MW (240.6 g/mol).

Molecular Formula C9H12Cl3N
Molecular Weight 240.55
CAS No. 2138568-12-2
Cat. No. B2908413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-propylaniline hydrochloride
CAS2138568-12-2
Molecular FormulaC9H12Cl3N
Molecular Weight240.55
Structural Identifiers
SMILESCCCNC1=CC(=C(C=C1)Cl)Cl.Cl
InChIInChI=1S/C9H11Cl2N.ClH/c1-2-5-12-7-3-4-8(10)9(11)6-7;/h3-4,6,12H,2,5H2,1H3;1H
InChIKeyKRBODGOXRSIOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-N-propylaniline Hydrochloride: Identity & Baseline


3,4-Dichloro-N-propylaniline hydrochloride (CAS 2138568-12-2) is a substituted aniline derivative marketed as a research intermediate, comprising a 3,4-dichlorophenyl ring with an N-propyl substituent, formulated as a hydrochloride salt with molecular formula C₉H₁₂Cl₃N and a molecular weight of 240.6 g/mol . The compound exists as a solid at room temperature and is commercially supplied at ≥95% purity . The hydrochloride salt form distinguishes this product from the free base analog 3,4-dichloro-N-propylaniline (CAS 42266-13-7; MW 204.1 g/mol; LogP 3.89), which lacks the salt counterion .

Form Hydrochloride salt for aqueous assay compatibility
Role Defined N-propyl aniline research intermediate
Selection Supports SAR, toxicology, and synthesis workflows

Why Generic Analogs Cannot Replace 3,4-Dichloro-N-propylaniline Hydrochloride


The 3,4-dichloroaniline scaffold generates diverse biological and physicochemical outcomes contingent upon specific N-substitution patterns and salt formulation. Unsubstituted 3,4-dichloroaniline (DCA) exhibits weak herbicidal activity and functions primarily as a degradation product/metabolite of commercial herbicides including propanil, linuron, and diuron . N-Alkylation fundamentally alters lipophilicity, bioavailability, and target interactions. Among N-alkyl variants, the propyl chain length confers distinct LogP characteristics relative to shorter-chain analogs (e.g., methyl or ethyl derivatives) and branched-chain isomers such as N-isopropyl-3,4-dichloroaniline (LogP 4.2) [1]. Furthermore, the hydrochloride salt form provides enhanced water solubility and handling stability compared to the free base, which may be critical for specific experimental workflows requiring aqueous compatibility or long-term storage . Substitution with alternative dichloroaniline scaffolds or free base forms without empirical validation introduces uncontrolled variables that may compromise experimental reproducibility.

Free base analog has different solubility and physical form; may not suit aqueous experimental workflows without additional solubilization steps.
N-isopropyl isomer shifts lipophilicity via branched-chain substitution; partitioning behavior and membrane interactions may differ from the linear n-propyl variant.
Unsubstituted 3,4-dichloroaniline lacks N-alkylation; biological profile and target interactions may not reflect substituted analogs in SAR studies.

Differentiation Evidence vs. In-Class Analogs


Molecular Weight Difference: Salt vs. Free Base

3,4-Dichloro-N-propylaniline hydrochloride (C₉H₁₂Cl₃N; CAS 2138568-12-2) exhibits a molecular weight of 240.6 g/mol, representing an 18% increase relative to the free base 3,4-dichloro-N-propylaniline (C₉H₁₁Cl₂N; CAS 42266-13-7) at 204.1 g/mol . This mass differential corresponds precisely to the hydrochloride counterion (HCl, 36.46 g/mol). The salt form is a solid at ambient temperature, whereas the free base, with a LogP of 3.89, is more lipophilic and may exhibit different physical state characteristics .

MW: Salt vs. Free Base
Data to verify
+36.5 g/mol (+18%)
Enables LC-MS identity verification and inventory authentication.
Calculated from molecular formula; verify analytically.
Chemical procurement Analytical chemistry Inventory verification

Lipophilicity Shift: n-Propyl vs. Isopropyl Substitution

The free base of the target compound, 3,4-dichloro-N-propylaniline, possesses a calculated LogP value of 3.89 . Its branched-chain structural isomer, 3,4-dichloro-N-(propan-2-yl)aniline (N-isopropyl-3,4-dichloroaniline; CAS 54962-86-6), exhibits a higher calculated LogP value of 4.2 [1]. This differential of +0.31 LogP units indicates that the branched isopropyl substituent confers greater lipophilicity compared to the linear n-propyl chain, which may influence membrane permeability, metabolic stability, and protein binding characteristics in biological systems.

LogP: n-Propyl vs. Isopropyl
Reported
Target 3.89 vs. Comparator 4.2 (XLogP3)
Linear chain supports lower lipophilicity for partitioning-sensitive studies.
Computed physicochemical data; experimental LogP may differ.
Lipophilicity Structure-activity relationship Drug design

Salt Form: Solubility and Stability Advantages

3,4-Dichloro-N-propylaniline is supplied as the hydrochloride salt (CAS 2138568-12-2), a formulation choice that enhances water solubility and improves compound stability relative to the free base amine . The hydrochloride form exists as a solid at room temperature that can be stored under ambient conditions without decomposition . In contrast, the free base (CAS 42266-13-7) lacks the stabilizing ionic lattice and aqueous solubility advantages conferred by salt formation. Class-level evidence from structurally related aniline hydrochlorides indicates that ionic lattice effects in hydrochloride salts contribute to increased stability compared to free base amines, with enthalpies of sublimation (ΔsubH) for analogous compounds reaching approximately 87.5 kJ/mol .

Salt Form Properties
Class-level
Hydrochloride salt: solid, ambient storage, enhanced aqueous solubility
Supports direct use in aqueous experimental systems and extended shelf life.
Class-level inference from aniline hydrochlorides; verify for this compound.
Formulation Solubility enhancement Compound stability

N-Propyl Substitution Enables Herbicidal Activity

Unsubstituted 3,4-dichloroaniline (3,4-DCA; CAS 95-76-1) exhibits only weak herbicidal activity despite its structural similarity to active anilide herbicides . The mechanistic limitation stems from the absence of N-substitution required for target enzyme interaction. In contrast, 3,4-dichloro-N-propylaniline hydrochloride incorporates the N-propyl substituent essential for herbicidal activity . While direct quantitative herbicidal potency data for this specific compound is not available from peer-reviewed sources, class-level evidence demonstrates that N-alkylation of the 3,4-dichloroaniline scaffold is a critical determinant of biological activity—exemplified by propanil (3,4-dichloropropionanilide), an extensively used postemergence herbicide where the N-propionyl substituent confers potent activity against grasses and broadleaf weeds in rice cultivation [1].

N-Propyl Substitution SAR
Class-level
N-propyl substitution linked to herbicidal activity; unsubstituted DCA shows weak activity
Supports herbicide SAR research; defined substitution pattern enables mechanistic studies.
Class-level evidence; direct potency data for this compound to verify.
Herbicide development Structure-activity relationship Agrochemical research

Toxicity Profile: N-Propyl vs. N-Hydroxy Metabolite

The N-propyl substituted derivative 3,4-dichloro-N-propylaniline is structurally distinct from N-hydroxy-3,4-dichloroaniline, the metabolite responsible for propanil-induced hemolytic anemia. Comparative toxicological studies demonstrate that N-hydroxy-3,4-dichloroaniline exhibits at least an order of magnitude greater potency in oxidizing hemoglobin than 6-hydroxy-3,4-dichloroaniline [1]. 3,4-Dichloro-N-propylaniline, bearing a saturated N-propyl group rather than an N-hydroxy moiety, is not expected to generate the reactive hydroxylamine metabolite implicated in hematotoxicity [2]. Additionally, propanil, 3,4-dichloroaniline, and their N-OH derivatives were non-mutagenic in Salmonella typhimurium reversion assays using strains TA97, TA98, TA100, and TA104 with and without S9 metabolic activation [3].

Toxicity: N-Propyl vs. N-Hydroxy
Class-level
Target lacks N-hydroxy functionality; N-OH metabolite shows reported ≥10× greater hemoglobin oxidation potency
Supports toxicological differentiation studies as a compound lacking the hemolytic N-hydroxy moiety.
Class-level inference from metabolite studies; verify in target assay system.
Toxicology Metabolism Environmental fate

Validated Applications for 3,4-Dichloro-N-propylaniline Hydrochloride


Herbicide Development & Structure-Activity Relationship Studies

3,4-Dichloro-N-propylaniline hydrochloride serves as a key research intermediate for investigating structure-activity relationships in herbicide development programs. The compound provides a defined N-propyl substitution pattern essential for herbicidal activity that is absent in unsubstituted 3,4-dichloroaniline . Researchers studying propanil analogs, phenylurea herbicides (linuron, diuron), or novel agrochemical candidates utilize this compound to evaluate how N-propyl substitution affects target enzyme inhibition and weed control efficacy . The hydrochloride salt form enables direct incorporation into aqueous assay systems without additional solubilization steps.

Dichloroaniline Toxicology & Environmental Fate Studies

Environmental toxicology studies investigating the degradation pathways and toxicological profiles of dichloroaniline-based agrochemicals benefit from this compound as a structurally defined reference standard. The N-propyl substituted compound is structurally distinct from N-hydroxy-3,4-dichloroaniline, the primary metabolite responsible for propanil-induced hemolytic anemia (≥10× greater hemoglobin oxidation potency than other hydroxylated metabolites) . Researchers can employ this compound as a negative control lacking the N-hydroxy functionality to differentiate mechanism-based toxicity from structural effects .

Medicinal Chemistry Scaffold for Kinase Inhibitor Synthesis

3,4-Dichloro-N-propylaniline hydrochloride functions as a versatile halogenated aromatic building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive small molecules . The compound serves as a precursor in constructing kinase inhibitors and antipsychotic agents, leveraging the halogenated aromatic core for enhanced target binding interactions . The hydrochloride formulation provides improved solubility and stability during synthetic manipulations, with the N-propyl group offering distinct lipophilicity characteristics (calculated LogP 3.89 for free base) relative to other N-alkyl variants.

Analytical Reference Standard & Method Development

Analytical chemistry laboratories developing LC-MS or HPLC methods for detecting dichloroaniline derivatives in environmental or biological matrices require this compound as an authenticated reference standard. The defined molecular weight of 240.6 g/mol (hydrochloride salt) versus 204.1 g/mol (free base) provides unambiguous mass spectrometric differentiation for method validation . The compound is available from established chemical suppliers including Enamine Ltd. and Biosynth at ≥95% purity, meeting requirements for analytical reference material procurement .

Application
Selection Property
Validation Focus
Herbicide SAR studies
Defined N-propyl substitution pattern
Target enzyme SAR interpretation
Dichloroaniline toxicology studies
N-propyl control lacking N-hydroxy group
Mechanism-based toxicity differentiation
Kinase inhibitor synthesis research
Halogenated aromatic aniline building block
Target binding and SAR profiling
LC-MS method development
Defined salt-form mass identity
Mass spectrometric method validation

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